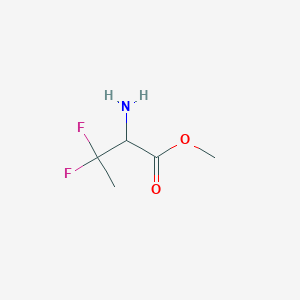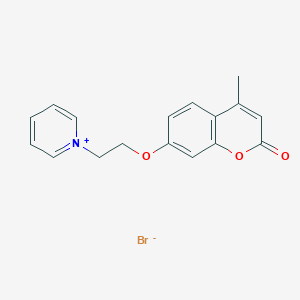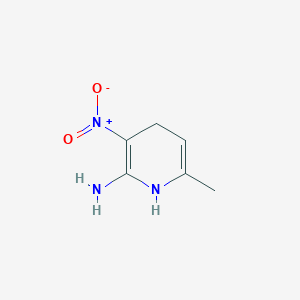
6-Methyl-3-nitro-1,4-dihydropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-3-nitro-1,4-dihydropyridin-2-amine (MNDA) is a chemical compound that has attracted significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and drug discovery. MNDA belongs to the class of dihydropyridine derivatives, which have been extensively studied for their biological activities.
Mechanism Of Action
The exact mechanism of action of 6-Methyl-3-nitro-1,4-dihydropyridin-2-amine is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways involved in oxidative stress and inflammation. 6-Methyl-3-nitro-1,4-dihydropyridin-2-amine has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS), which are involved in the production of inflammatory mediators.
Biochemical And Physiological Effects
6-Methyl-3-nitro-1,4-dihydropyridin-2-amine has been shown to exhibit significant antioxidant and anti-inflammatory effects in various in vitro and in vivo studies. It has been found to reduce the production of reactive oxygen species (ROS) and inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 6-Methyl-3-nitro-1,4-dihydropyridin-2-amine has also been found to improve insulin sensitivity and reduce glucose levels in animal models of diabetes.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 6-Methyl-3-nitro-1,4-dihydropyridin-2-amine in lab experiments is its high purity and stability, which makes it easy to handle and store. 6-Methyl-3-nitro-1,4-dihydropyridin-2-amine is also readily available and relatively inexpensive compared to other compounds used in research. However, one of the limitations of using 6-Methyl-3-nitro-1,4-dihydropyridin-2-amine is its potential toxicity, which requires careful handling and monitoring.
Future Directions
There are several areas of future research that can be explored with regards to 6-Methyl-3-nitro-1,4-dihydropyridin-2-amine. One potential direction is the development of 6-Methyl-3-nitro-1,4-dihydropyridin-2-amine-based therapeutics for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Another direction is the exploration of 6-Methyl-3-nitro-1,4-dihydropyridin-2-amine as a diagnostic tool in imaging techniques. Further studies are also needed to elucidate the exact mechanism of action of 6-Methyl-3-nitro-1,4-dihydropyridin-2-amine and its potential side effects.
Synthesis Methods
6-Methyl-3-nitro-1,4-dihydropyridin-2-amine can be synthesized using several methods, including the reaction of 3-nitro-1,4-dihydropyridine-2(1H)-one with methylamine in the presence of a catalyst. Another method involves the reaction of 6-methyl-3-nitropyridine-2,5-diamine with formaldehyde in the presence of a reducing agent.
Scientific Research Applications
6-Methyl-3-nitro-1,4-dihydropyridin-2-amine has been studied extensively for its potential as a therapeutic agent. It has been found to exhibit significant antioxidant and anti-inflammatory properties, making it a potential candidate for treating various diseases, including cancer, diabetes, and neurodegenerative disorders. 6-Methyl-3-nitro-1,4-dihydropyridin-2-amine has also been studied for its potential use as a diagnostic tool in imaging techniques.
properties
CAS RN |
146580-32-7 |
|---|---|
Product Name |
6-Methyl-3-nitro-1,4-dihydropyridin-2-amine |
Molecular Formula |
C6H9N3O2 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
6-methyl-3-nitro-1,4-dihydropyridin-2-amine |
InChI |
InChI=1S/C6H9N3O2/c1-4-2-3-5(9(10)11)6(7)8-4/h2,8H,3,7H2,1H3 |
InChI Key |
QNEBRKMRZCQWNC-UHFFFAOYSA-N |
SMILES |
CC1=CCC(=C(N1)N)[N+](=O)[O-] |
Canonical SMILES |
CC1=CCC(=C(N1)N)[N+](=O)[O-] |
synonyms |
2-Pyridinamine, 1,4-dihydro-6-methyl-3-nitro- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



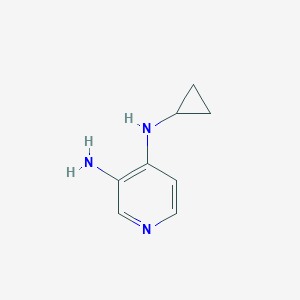
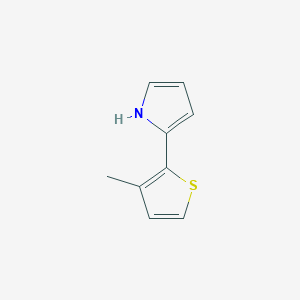
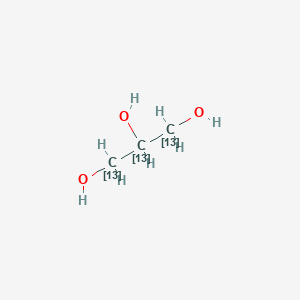

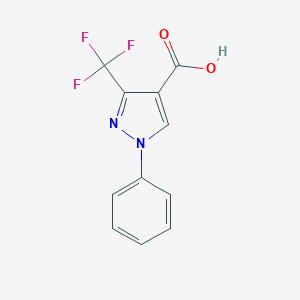
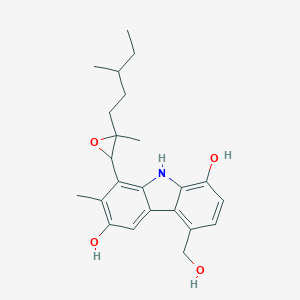
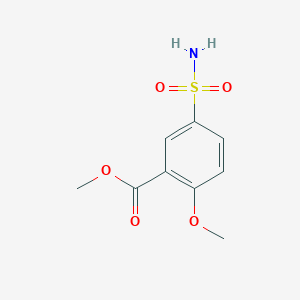
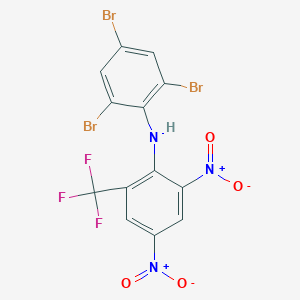
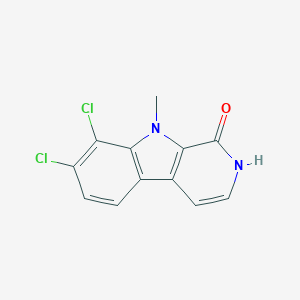
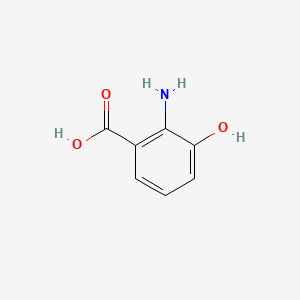
![4,7-Methano-4H-1,3-dioxolo[4,5-d][1,2]oxazine,tetrahydro-2,2,6-trimethyl-,[3aR-(3a-alpha-,4-bta-,7-b](/img/structure/B120675.png)
